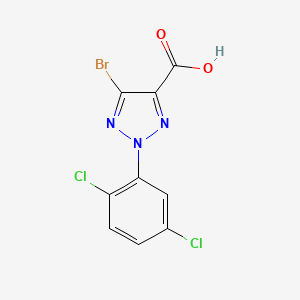

5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15810305

Molecular Formula: C9H4BrCl2N3O2

Molecular Weight: 336.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4BrCl2N3O2 |

|---|---|

| Molecular Weight | 336.95 g/mol |

| IUPAC Name | 5-bromo-2-(2,5-dichlorophenyl)triazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C9H4BrCl2N3O2/c10-8-7(9(16)17)13-15(14-8)6-3-4(11)1-2-5(6)12/h1-3H,(H,16,17) |

| Standard InChI Key | HUWHMEUHXUZZIY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)N2N=C(C(=N2)Br)C(=O)O)Cl |

Introduction

5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds that contain three nitrogen atoms, and they are widely recognized for their diverse applications in medicinal chemistry, particularly as antifungal and antimicrobial agents. This specific compound is notable for its unique structure, which includes a bromine atom and dichlorophenyl groups, contributing to its distinct chemical properties and potential biological activities.

Synthesis

The synthesis of 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves several key steps, including the formation of the triazole ring and the introduction of halogenated phenyl groups. In industrial applications, optimized methods for large-scale synthesis may include continuous flow reactors and advanced purification techniques to enhance yield and purity.

Biological Activities

Triazole derivatives, including 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, are known for their significant biological activities. They can act as antimicrobial agents by disrupting essential biomolecule synthesis in microorganisms, leading to cell death. In pharmaceutical contexts, they may modulate pathways related to inflammation or cancer progression.

Applications

This compound exemplifies how structural modifications can lead to significant changes in functionality and application across multiple scientific disciplines. Its potential applications include use in medicinal chemistry as antifungal and antimicrobial agents, as well as in other fields where its unique chemical properties can be leveraged.

Comparison with Similar Compounds

Another compound with a similar structure is 5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid, which shares the same molecular formula and weight but differs in the positioning of the dichlorophenyl group. Both compounds highlight the versatility of triazole derivatives in chemical synthesis and biological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume